2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
Overview
Description
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a complex organic compound that features both bromine and pentafluorosulfanyl groups attached to a benzooxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced catalytic systems and controlled reaction environments are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium reagents, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets and pathways. The bromine and pentafluorosulfanyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)benzooxazole: Lacks the pentafluorosulfanyl group, which can significantly alter its chemical properties and reactivity.
5-(Pentafluorosulfanyl)benzooxazole:
2-(2-Fluorophenyl)-5-(pentafluorosulfanyl)benzooxazole: Substitutes bromine with fluorine, leading to different chemical behavior and applications
Uniqueness
The presence of both bromine and pentafluorosulfanyl groups in 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole makes it unique. These functional groups confer distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF5NOS/c14-10-4-2-1-3-9(10)13-20-11-7-8(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZWTCKYQDJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164250 | |
Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-82-1 | |
Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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